AC-93253 iodide

Descripción general

Descripción

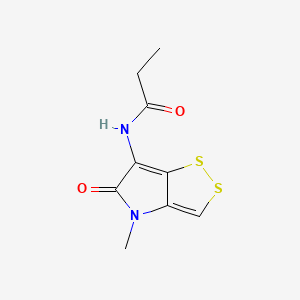

AC-93253 iodide is a novel Src inhibitor . It is also a SIRT2 selective inhibitor and a potent, cell permeable, subtype selective RAR (RARα) agonist . It has been shown to suppress NSCLC progression by modulating multiple Src-related signaling pathways .

Molecular Structure Analysis

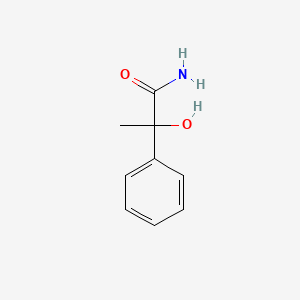

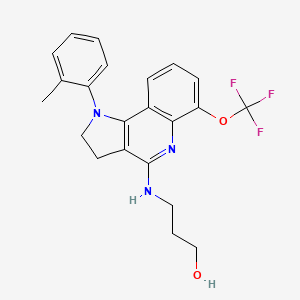

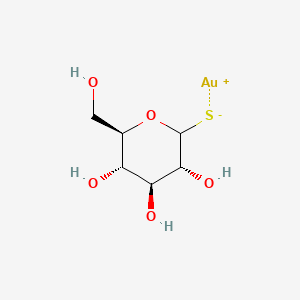

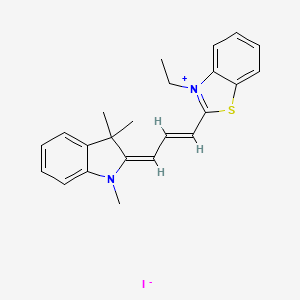

The molecular formula of AC-93253 iodide is C23H25IN2S . It has an exact mass of 488.08 and a molecular weight of 488.430 . The compound is dark purple in color .Chemical Reactions Analysis

AC-93253 iodide has been shown to exhibit dose-independent inhibitory effects on the activity of Src as well as on that of the Src-related proteins EGFR, STAT3, and FAK . It significantly suppresses cancer cell proliferation, colony formation, invasion, and migration in vitro .Physical And Chemical Properties Analysis

AC-93253 iodide is a solid compound . It is soluble in DMSO but insoluble in water . It has a high selectivity; 89% for RARα vs 67% for RARβ1, 35% for RARβ2, and 11% for RARγ .Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field is Oncology , with a focus on Non-Small Cell Lung Cancer (NSCLC) treatment .

Summary of the Application

AC-93253 iodide is a novel Src inhibitor that has been shown to suppress NSCLC progression by modulating multiple Src-related signaling pathways . It exhibits potent dose-independent inhibitory effects on the activity of Src as well as on that of the Src-related proteins EGFR, STAT3, and FAK .

Methods of Application or Experimental Procedures

Human NSCLC cell lines (PC9, PC9/gef, A549, and H1975) with different EGFR statuses were tested by cytotoxicity and proliferation assays after AC-93253 iodide treatment . Src and Src-related protein expression in AC-93253 iodide-treated PC9, PC9/gef, and A549 cells were assessed by western blotting . The effects of AC-93253 iodide on cancer cell colony formation, invasion, and migration were assessed in PC9 and PC9/gef cells .

Results or Outcomes

AC-93253 iodide significantly suppressed cancer cell proliferation, colony formation, invasion, and migration in vitro and tumor growth in vivo . It also sensitized tumor cells to gefitinib treatment regardless of whether the cells were gefitinib-sensitive (PC9) or resistant (H1975 and PC9/gef), indicating that it may exert synergistic effects when used in combination with established therapeutic agents . The inhibitory effects of AC-93253 iodide on lung cancer progression may be attributable to its ability to modulate multiple proteins, including Src, PI3K, JNK, Paxillin, p130cas, MEK, ERK, and EGFR .

Application as a SIRT2 Inhibitor

Specific Scientific Field

The specific scientific field is Biochemistry , with a focus on Sirtuin 2 (SIRT2) inhibition .

Summary of the Application

AC-93253 iodide is a selective inhibitor of SIRT2 . SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes including aging, transcription, apoptosis, inflammation, and stress resistance .

Methods of Application or Experimental Procedures

The methods of application typically involve treating cells or organisms with AC-93253 iodide and then assessing the effects on SIRT2 activity and related biological processes .

Results or Outcomes

AC-93253 iodide significantly enhances the acetylation of tubulin p53 and histone H4 , which are known targets of SIRT2. This suggests that AC-93253 iodide may be useful for studying the role of SIRT2 in various biological processes and could potentially be developed into a therapeutic agent .

Application as a RARα Agonist

Specific Scientific Field

The specific scientific field is Pharmacology , with a focus on Retinoic Acid Receptor Alpha (RARα) agonism .

Summary of the Application

AC-93253 iodide is a potent, cell permeable, subtype selective RARα agonist . RARα is a nuclear receptor that is activated by both all-trans retinoic acid and 9-cis retinoic acid .

Methods of Application or Experimental Procedures

The methods of application typically involve treating cells or organisms with AC-93253 iodide and then assessing the effects on RARα activity and related biological processes .

Results or Outcomes

AC-93253 iodide has high selectivity; 89% for RARα vs 67% for RARβ1, 35% for RARβ2, and 11% for RARγ . This suggests that AC-93253 iodide may be useful for studying the role of RARα in various biological processes and could potentially be developed into a therapeutic agent .

Application as a Proteasome Inhibitor

Specific Scientific Field

The specific scientific field is Biochemistry , with a focus on Proteasome inhibition .

Summary of the Application

AC-93253 iodide has been used in combination with MG132, a proteasome inhibitor, to study protein degradation pathways .

Methods of Application or Experimental Procedures

The methods of application typically involve treating cells with AC-93253 iodide and MG132, and then assessing the effects on protein degradation .

Results or Outcomes

The results of these studies could provide insights into the role of AC-93253 iodide in protein degradation pathways .

Safety And Hazards

AC-93253 iodide should be handled with appropriate safety measures. It is recommended to use safety goggles with side-shields, protective gloves, and suitable respirators. Impervious clothing should be worn to avoid skin and body exposure . It should be stored under dry, dark conditions at 0 - 4 C for short term or -20 C for long term .

Propiedades

IUPAC Name |

3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2S.HI/c1-5-25-19-13-8-9-14-20(19)26-22(25)16-10-15-21-23(2,3)17-11-6-7-12-18(17)24(21)4;/h6-16H,5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBRXRGFFUATNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-93253 iodide | |

CAS RN |

108527-83-9 | |

| Record name | Benzothiazolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3-ethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108527-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.